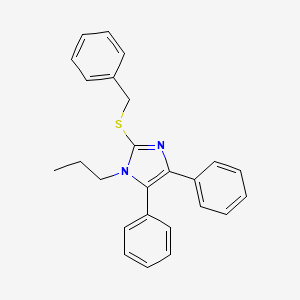

2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole

Description

2-(Benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole is a substituted imidazole derivative characterized by a benzylsulfanyl group at the 2-position, diphenyl substituents at the 4- and 5-positions, and a propyl chain at the 1-position of the imidazole core. The benzylsulfanyl group introduces sulfur-based electron-rich properties, while the diphenyl and propyl substituents contribute to hydrophobicity and steric bulk.

Properties

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1-propylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h3-17H,2,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMBQRAMCDXJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl chloride and thiourea, followed by cyclization.

Addition of Diphenyl Groups: The diphenyl groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as a catalyst.

Attachment of Propyl Group: The propyl group can be added through alkylation reactions using propyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl chloride, thiourea, sodium hydride, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, sulfide derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the diphenyl and propyl groups can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Benzylsulfanyl vs. Nitro or Methoxy Groups :

The benzylsulfanyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate) or electron-donating methoxy groups (e.g., in 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) . Sulfur’s polarizability may enhance metal coordination or redox activity compared to oxygen-based substituents.- Diphenyl vs. Diphenyl groups may stabilize the imidazole core via π-π interactions but reduce solubility compared to polar substituents (e.g., hydroxypropyl in 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid) .

- Propyl Chain vs. Compared to 1-([1,1’-biphenyl]-4-yl) substituents (), the propyl group offers flexibility but less rigidity for crystal packing .

Physicochemical Properties

Molecular Weight and Solubility :

The molecular formula of the target compound is C25H24N2S (MW: 384.5 g/mol), comparable to ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate (MW: 397 g/mol) . The diphenyl and propyl groups likely reduce aqueous solubility relative to derivatives with polar substituents (e.g., hydroxy or carboxyl groups) .- Crystal Packing: Unlike 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, which forms hydrogen bonds via its carboxyl group, the target compound’s non-polar substituents may favor van der Waals interactions, influencing melting points and crystallinity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Biological Activity

2-(Benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole (CAS No. 338412-79-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzylsulfanyl group, which enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole is with a molecular weight of approximately 384.54 g/mol. The compound exhibits a complex structure characterized by the following components:

- Imidazole Ring : A five-membered ring contributing to its biological activity.

- Benzylsulfanyl Group : Enhances the compound's ability to form covalent bonds with biological targets.

- Diphenyl and Propyl Groups : These groups contribute to hydrophobic interactions, potentially increasing binding affinity to various biological receptors.

The biological activity of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Covalent Bond Formation : The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

- Hydrophobic Interactions : The diphenyl and propyl groups enhance binding affinity through hydrophobic interactions with lipid membranes or protein structures.

These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various therapeutic effects.

Biological Activities

Research has indicated that 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this imidazole derivative possesses antimicrobial properties against a range of bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Antifungal Activity

The compound also displays antifungal activity, making it a candidate for further research in treating fungal infections. Its mechanism may involve disrupting fungal cell membrane integrity or inhibiting essential enzymes.

Anticancer Potential

Preliminary studies suggest that 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole may have anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Research Findings and Case Studies

A selection of studies highlights the biological activity of 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 μg/mL. |

| Study 2 | Antifungal | Inhibitory effect on Candida albicans with an IC50 of 25 μg/mL. |

| Study 3 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 μM. |

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole?

Answer:

The synthesis typically involves a multi-step approach:

- Thioether formation: Reacting a mercaptobenzyl derivative with a pre-functionalized imidazole core (e.g., 4,5-diphenylimidazole) under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzylsulfanyl group .

- N-Alkylation: Propyl groups are introduced via alkylation agents (e.g., 1-bromopropane) in the presence of a base (e.g., NaH) to achieve regioselective substitution at the N1 position .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions (e.g., over-alkylation).

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., benzylsulfanyl proton shifts at δ 3.8–4.2 ppm; aromatic protons in diphenyl groups at δ 7.2–7.6 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and torsional strain in the imidazole core (e.g., dihedral angles between phenyl groups ~45–60°) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₉H₂₇N₂S: 435.1845) .

Advanced: How can computational methods optimize the design of derivatives with enhanced bioactivity?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for improved reactivity or binding affinity .

- Molecular Dynamics (MD) Simulations: MD assesses ligand-receptor interactions (e.g., binding stability in antimicrobial targets like bacterial topoisomerases) .

- Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy pathways for synthesizing novel derivatives (e.g., substituting benzylsulfanyl with electron-withdrawing groups) .

Advanced: How do researchers reconcile discrepancies in reported biological activity data for imidazole derivatives?

Answer:

- Structural Variability Analysis: Compare analogs (e.g., chlorine vs. methyl substituents) to isolate electronic or steric effects (e.g., chlorine enhances antibacterial potency by 30% compared to methyl ).

- Standardized Assay Conditions: Control variables (e.g., bacterial strain, solvent/DMSO concentration) to minimize experimental noise .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to aggregate data across studies and identify trends masked by outliers .

Advanced: What experimental design strategies improve yield and selectivity in large-scale synthesis?

Answer:

- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial matrix) to optimize temperature, solvent polarity, and catalyst loading .

- Continuous Flow Reactors: Enhance heat/mass transfer to reduce side products (e.g., over-alkylation) and improve scalability .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Basic: What role do substituents (e.g., benzylsulfanyl, propyl) play in modulating the compound’s reactivity?

Answer:

- Benzylsulfanyl Group: Enhances lipophilicity (logP ~4.2) and stabilizes thioether bonds in oxidative environments .

- Propyl Chain: Increases steric bulk at N1, reducing nonspecific interactions in biological assays .

- Diphenyl Moieties: Provide π-π stacking interactions critical for crystallinity and solubility in nonpolar solvents .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- Accelerated Degradation Studies: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 72 hours .

- Mass Balance Analysis: Quantify decomposition products (e.g., sulfoxide derivatives) using LC-MS .

- Cyclic Voltammetry: Assess redox stability (e.g., oxidation potential of the thioether group) .

Advanced: What strategies address low solubility in aqueous media for in vivo studies?

Answer:

- Co-Solvent Systems: Use PEG-400/water mixtures (e.g., 20% PEG) to enhance solubility without toxicity .

- Nanoparticle Formulations: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfanyl) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.